![molecular formula C7H12N2O3 B2850633 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid CAS No. 1480548-82-0](/img/structure/B2850633.png)
1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
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Overview
Description
“1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1480548-82-0 . It has a molecular weight of 172.18 . The IUPAC name for this compound is 1-[(dimethylamino)carbonyl]-3-azetidinecarboxylic acid . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of azetidines, which includes “1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid”, has seen remarkable advances in recent years . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Molecular Structure Analysis
The InChI code for “1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid” is 1S/C7H12N2O3/c1-8(2)7(12)9-3-5(4-9)6(10)11/h5H,3-4H2,1-2H3,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
The chemical reactions involving azetidines are driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions .
Physical And Chemical Properties Analysis
“1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid” is a powder with a molecular weight of 172.18 . It is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Drug Discovery
Lastly, in the field of drug discovery, 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid can be used to generate libraries of compounds for high-throughput screening. Its versatility allows for the rapid synthesis of diverse molecules that can be tested against various biological targets .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
1-(dimethylcarbamoyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-8(2)7(12)9-3-5(4-9)6(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLXCOCUPFFBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid |
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